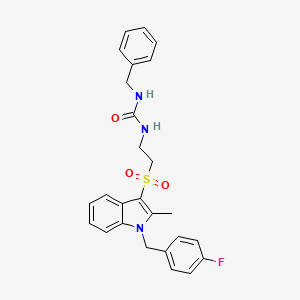

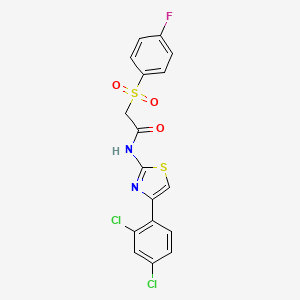

![molecular formula C18H23N3S B2601017 N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 343373-56-8](/img/structure/B2601017.png)

N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine, also known as EB-47, is a compound with the molecular formula C18H23N3S. It has an average mass of 313.460 Da and a mono-isotopic mass of 313.161255 Da . This compound has garnered attention in the scientific community due to its potential use in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C18H23N3S . The structure is likely to be complex due to the presence of multiple functional groups including an ethyl group, a methylbenzyl group, a sulfanyl group, and a tetrahydroquinazolinamine group.Physical and Chemical Properties Analysis

The compound has a boiling point of approximately 512.5±50.0 °C . Other physical and chemical properties such as melting point, density, and toxicity information are not available in the search results.Scientific Research Applications

Synthesis and Antitumor Activities

A series of studies have focused on the synthesis of various derivatives of quinazolinamine compounds, highlighting their potential in medical applications, particularly in cancer treatment. Markosyan et al. (2008) synthesized 2-sulfanyl-substituted 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, noting that some compounds exhibited moderate therapeutic effects against grafted mouse tumors like Ehrlich ascites carcinoma and sarcoma 180. They also observed that most compounds inhibited serotonin deamination, indicating a potential influence on brain monoamine oxidase (MAO) activity (Markosyan et al., 2008). Similarly, Nowak et al. (2015) prepared amino- and sulfanyl-derivatives of benzoquinazolinones, with certain compounds demonstrating significant anticancer activity (Nowak et al., 2015).

Enzyme Activity Modulation

Abass (2007) synthesized 4-sulfanyl derivative compounds, some of which notably enhanced α-amylase activity, indicating potential applications in enzymatic processes (Abass, 2007). Moreover, Mertens et al. (2013) investigated the sulfonylation of quinazolin-4(3H)-ones and thienopyrimidin-4(3H)-ones, unveiling an unexpected 1,3-sulfonyl migration which might be pertinent in chemical synthesis processes (Mertens et al., 2013).

Antibacterial and Antifungal Activities

Anisetti et al. (2012) synthesized novel quinolinone derivatives, demonstrating significant biological activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Anisetti et al., 2012).

In Vitro Metabolic Fate Studies

Richter et al. (2022) delved into the in vitro phase I and II metabolism of synthetic cannabinoid receptor agonists, including compounds with a sulfamoyl benzoate or sulfamoyl benzamide core structure. They identified crucial steps in the metabolic pathways and isozymes involved, offering insights into the metabolic fate of these compounds (Richter et al., 2022).

Properties

IUPAC Name |

N-ethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3S/c1-3-19-17-15-6-4-5-7-16(15)20-18(21-17)22-12-14-10-8-13(2)9-11-14/h8-11H,3-7,12H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLAWFLPYRIQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC2=C1CCCC2)SCC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2600936.png)

![Tert-butyl 2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetate](/img/structure/B2600937.png)

![3-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2600938.png)

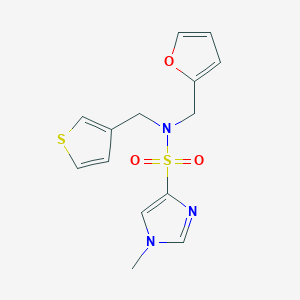

![N-[(2-methoxyphenyl)methyl]-5-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide](/img/structure/B2600939.png)

![N-[1-[3-(4-ethylphenyl)pyrazolidine-4-carbonyl]piperidin-4-yl]-3,4-dimethylbenzamide](/img/structure/B2600941.png)

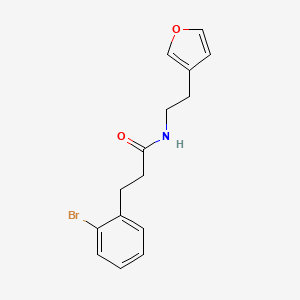

![N-[[5-Oxo-1-(2-phenylethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2600949.png)

![Ethyl 2-[(4-bromo-2-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2600957.png)